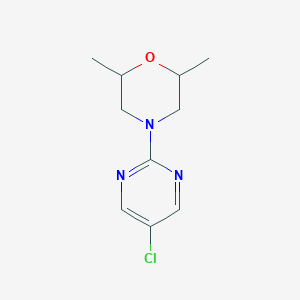

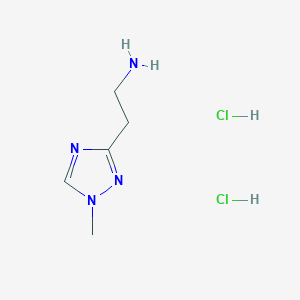

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

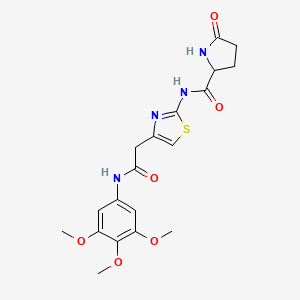

The compound “4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine” is likely to be an organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “5-Chloropyrimidin-2-yl” part indicates that there is a chlorine atom attached to the 5th carbon of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring with a chlorine atom at the 5th position and a morpholine ring at the 4th position. The morpholine ring would be substituted with two methyl groups at the 2nd and 6th positions .Chemical Reactions Analysis

As an organic compound containing a pyrimidine ring, this compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Pathways and Chemical Interactions

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine serves as a key intermediate in the synthesis of a broad range of pharmacologically active compounds, exhibiting its versatility and importance in medicinal chemistry. The compound's reactivity has been harnessed in various nucleophilic substitution reactions, providing pathways to new molecular entities with potential biological activity.

For instance, research into nucleophilic substitution reactions of N-2-haloethyl derivatives of 5,5-substituted hydantoins highlighted the compound's role in the formation of new types of maleimides, which are crucial for synthesizing biologically active molecules (Kolyamshin et al., 2021). Similarly, acylation and 1,3-dipolar cycloaddition reactions involving pyrimidine derivatives led to novel isoxanthopterin compounds, showcasing the compound's utility in synthesizing fluorescent markers and therapeutic agents (Steinlin & Vasella, 2009).

Applications in Drug Discovery and Development

The research also demonstrates the compound's application in discovering inhibitors for critical biological targets such as the PI3K-AKT-mTOR pathway, which is central to cell growth and cancer progression. A study described the discovery of a non-nitrogen containing morpholine isostere, showcasing the potential of morpholine derivatives in creating potent selective inhibitors for complex signaling pathways (Hobbs et al., 2019).

Additionally, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been reported, highlighting their inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential applications in anti-inflammatory and anticancer therapy (Lei et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

this compound acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The compound’s action on GPR119 affects the insulin secretion pathway and the incretin GLP-1 secretion pathway . These pathways play crucial roles in glucose homeostasis, and their modulation can have significant downstream effects on the body’s ability to regulate blood glucose levels .

Pharmacokinetics

The compound was found to be efficacious in both acute and chronic in vivo rodent models of diabetes . This suggests that it has suitable pharmacokinetic properties for in vivo use.

Result of Action

The molecular and cellular effects of this compound’s action include increased insulin secretion from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells . These effects can lead to improved blood glucose control, which is beneficial in the management of type 2 diabetes .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It’s structurally similar to other pyrimidine derivatives which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can involve a variety of non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine at different dosages in animal models have not been reported . Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Eigenschaften

IUPAC Name |

4-(5-chloropyrimidin-2-yl)-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOKATLRXNWADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2573962.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2573967.png)

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)

![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)

![1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2573983.png)

![N-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]prop-2-enamide](/img/structure/B2573984.png)